N-(3-chloro-2-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a chlorinated aromatic ring, a pyridine moiety, and an imidazo[1,2-a]benzimidazole core, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazo[1,2-a]benzimidazole Core: This step often involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions to form the imidazo[1,2-a]benzimidazole scaffold.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile.
Acylation Reaction: The final step involves the acylation of the imidazo[1,2-a]benzimidazole intermediate with 3-chloro-2-methylphenylacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the benzimidazole or pyridine rings using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group or the aromatic rings, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the aromatic ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-(3-chloro-2-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological activity and potential therapeutic effects.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for developing new pharmaceuticals, particularly in the areas of oncology, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It could also be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide: shares similarities with other imidazo[1,2-a]benzimidazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural motifs. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H20ClN5O2 |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(pyridin-2-ylmethyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C24H20ClN5O2/c1-15-17(25)8-6-10-18(15)27-22(31)13-21-23(32)29(14-16-7-4-5-12-26-16)24-28-19-9-2-3-11-20(19)30(21)24/h2-12,21H,13-14H2,1H3,(H,27,31) |
InChI Key |
ANCPGPCJYJERCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CC5=CC=CC=N5 |
Origin of Product |
United States |
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